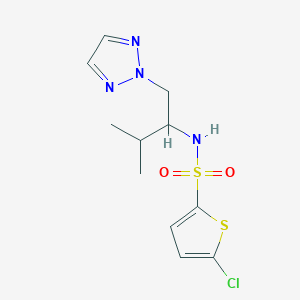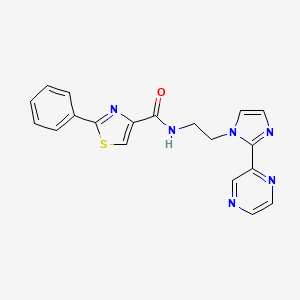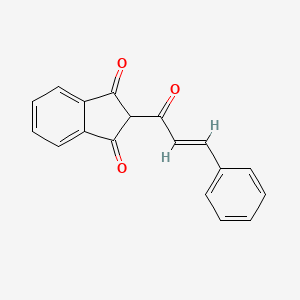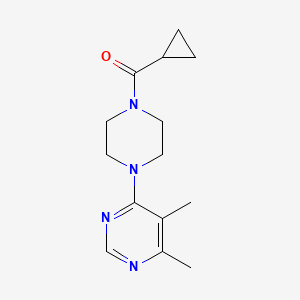![molecular formula C16H16N2S B2819477 1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole CAS No. 708998-52-1](/img/structure/B2819477.png)
1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole” is a chemical substance with the molecular formula C15H16 . It’s also known by other names such as Methane, o-tolyl-p-tolyl-, o-Tolyl (p-tolyl)methane, and 2,4’-Dimethyldiphenylmethane .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is YSUXUWZNEAXNCX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 196.2875 . For more detailed physical and chemical properties, you may need to refer to specialized databases or experimental data.Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Antitumor Activity in Breast Cancer Cell Lines : 2-(4-Aminophenyl)benzothiazoles, related compounds, have shown significant antitumor activity, particularly against human cancer cell lines like breast cancer. The compound 2-(4-Amino-3-methylphenyl)benzothiazole has exhibited selective growth inhibitory properties with very low IC50 values in sensitive breast cancer cell lines like MCF-7 and T-47D. The selective profile of anticancer activity seems to be related to the differential uptake and metabolism of the compound by cancer cell lines (Kashiyama et al., 1999).
Selective Anti-Tumor Properties : Novel 2-(4-aminophenyl)benzothiazoles possess selective, potent antitumor properties both in vitro and in vivo. Their mechanism of action includes induction and biotransformation by cytochrome P450 1A1, leading to active as well as inactive metabolites. Amino acid conjugation has been used to overcome limitations posed by drug lipophilicity (Bradshaw et al., 2002).
Role in Modulation of Antitumor Properties : The compound plays a significant role in the modulation of antitumor properties. Its active metabolism in sensitive cell lines like MCF-7, involving cytochrome P450 1A1, is crucial for its antitumor activity. This selective metabolism underlies its antitumor profile, suggesting a pivotal role for CYP1A1 in its mechanism of action (Chua et al., 2000).
Applications in Synthesis and Drug Development
Synthesis of Derivatives : The compound has been used in the synthesis of novel structures with potent activities against specific pathogens, such as Helicobacter pylori. This highlights its role in developing new antimicrobial agents with specific target profiles (Carcanague et al., 2002).
Development of Prodrugs : The synthesis of water-soluble prodrugs of lipophilic antitumor benzothiazoles addresses formulation and bioavailability issues. These prodrugs degrade to the active base in vivo, highlighting their potential in clinical applications (Hutchinson et al., 2002).
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-methylsulfanylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-12-7-9-13(10-8-12)11-18-15-6-4-3-5-14(15)17-16(18)19-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWJXVPDCLRBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2819397.png)
![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2819398.png)
![Ethyl 6-bromo-2-methyl-5-[(4-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2819399.png)


![2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2819405.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2819407.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2819410.png)
![6-[5-(3-Chlorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2819411.png)

![1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819417.png)